N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido), a cyclopropanecarboxamide moiety, and a 4-(dimethylamino)phenyl substituent. The Z-configuration at the imine bond (C=N) and the strained cyclopropane ring likely influence its reactivity and physicochemical properties.
Properties
Molecular Formula |
C17H21N3O3S2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H21N3O3S2/c1-19(2)12-5-7-13(8-6-12)20-14-9-25(22,23)10-15(14)24-17(20)18-16(21)11-3-4-11/h5-8,11,14-15H,3-4,9-10H2,1-2H3 |
InChI Key |
QSADCGWPCDQLAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary depending on the specific reaction, but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted thiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its potential as a biochemical probe or therapeutic agent is of particular interest.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Comparisons
The target compound shares key features with heterocyclic systems reported in the evidence:
- Thiazole/Thiazolo-Pyrimidine Cores: and describe compounds with thiazole (e.g., 9f, 10f) and thiazolo-pyrimidine (e.g., 11a, 11b) backbones. However, the target’s fused tetrahydrothieno-thiazole system with a sulfone group distinguishes it from these analogs, which lack sulfone moieties .
- Cyclopropane Carboxamide : The cyclopropanecarboxamide group is rare in the provided evidence. lists cyclopropanecarboxylic acid derivatives (e.g., cyclanilide) used in pesticides, but these lack the heterocyclic complexity of the target compound .
- Aromatic Substituents: The 4-(dimethylamino)phenyl group in the target contrasts with ’s 2,5-dimethylphenyl and 4-chlorophenyl groups, which may alter electronic properties and biological interactions .
Physicochemical Properties
Comparative data from and highlight trends in stability and solubility:
| Compound | Molecular Formula | m.p. (°C) | Key Functional Groups | Yield (%) |
|---|---|---|---|---|
| Target Compound | Not provided | — | Sulfone, cyclopropane, carboxamide | — |
| 3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) | C21H20ClN5OS | 162–164 | Thiazole, hydrazide, chlorophenyl | 75 |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | C20H10N4O3S | 243–246 | Thiazolo-pyrimidine, nitrile, furan | 68 |
| 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) | C17H10N4O3 | 268–269 | Quinazoline, nitrile, carboxamide | 57 |
Research Implications and Limitations
- Knowledge Gaps: Direct data on the target’s solubility, stability, and bioactivity are absent. Further studies could explore its sulfone group’s role in pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
